4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
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Description
The compound “4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline core, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. The 1,2,3,4-tetrahydroisoquinoline core is a key fragment of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines are particularly interesting, involving isomerization of iminium intermediate .Future Directions
The future directions in the research of this compound could involve the development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity, given the significant attention this heterocyclic scaffold has garnered in the scientific community . Further studies could also focus on improving the synthesis methods for these compounds .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)22-20-21-18(13-28-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSDHUUQLBUKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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